molecular formula C12H10FNO2 B6366983 5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-53-5

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366983
CAS RN: 1111109-53-5
M. Wt: 219.21 g/mol
InChI Key: IXYNITLOYLCVSL-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (or 5-Fluoro-2-hydroxypyridine) is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 211.19 g/mol and a melting point of 91-93°C. 5-Fluoro-2-hydroxypyridine has been used in various experiments and studies due to its unique properties, including its high solubility in organic solvents and its ability to form strong complexes with metal ions.

Mechanism of Action

5-Fluoro-2-hydroxypyridine has been shown to act as an inhibitor of enzymes. It has been found to interact with the active site of enzymes, blocking their catalytic activity and thus inhibiting their function. It has also been found to interact with metal ions, forming strong complexes that can be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-hydroxypyridine have not been extensively studied. However, it has been found to have some antifungal and anti-inflammatory properties, and it has been used in the synthesis of pharmaceuticals. It has also been used as an inhibitor of enzymes, and it has been found to interact with metal ions, forming strong complexes.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-hydroxypyridine has several advantages for use in laboratory experiments. It is a white crystalline solid with a high solubility in organic solvents, and it can be easily synthesized through a variety of methods. It can also form strong complexes with metal ions, making it useful for the synthesis of other compounds. However, it also has some limitations. It is not widely used in the scientific research field, and its biochemical and physiological effects have not been extensively studied.

Future Directions

In the future, 5-Fluoro-2-hydroxypyridine could be used in a variety of applications. It could be used in the synthesis of pharmaceuticals, as an inhibitor of enzymes, or as a substrate for the synthesis of other compounds. It could also be used in the study of protein-ligand interactions, and its biochemical and physiological effects could be further studied. Additionally, its use as a ligand in the synthesis of metal complexes could be explored.

Synthesis Methods

5-Fluoro-2-hydroxypyridine can be synthesized through a variety of methods. One method involves the reaction of 2-hydroxypyridine with 2-fluoro-4-methoxyphenyl bromide and sodium hydroxide in aqueous solution at room temperature. This reaction produces a white precipitate that can be purified by recrystallization from methanol. Another method involves the reaction of 2-hydroxypyridine with 2-fluoro-4-methoxyphenyl bromide and potassium carbonate in acetic acid. This reaction produces a white crystalline solid that can be purified by recrystallization from ethanol.

Scientific Research Applications

5-Fluoro-2-hydroxypyridine has a wide range of applications in the scientific research field. It has been used as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a substrate for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, including antifungal agents, anticonvulsants, and anti-inflammatory drugs. 5-Fluoro-2-hydroxypyridine has also been used in the synthesis of fluorescent probes and in the study of protein-ligand interactions.

properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-9-3-4-10(11(13)6-9)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNITLOYLCVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682806
Record name 5-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine

CAS RN

1111109-53-5
Record name 5-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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